3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt is a chemical compound with a unique molecular structure. It is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt typically involves the sulfonation of 3-hydroxybenzenepropanoic acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The product is then purified using crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, hydroxylated compounds, and substituted benzenepropanoic acids .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt involves its interaction with specific molecular targets and pathways. The sulfooxy group plays a crucial role in its reactivity and biological activity. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-4-pyranones: These compounds, such as kojic acid, share similar structural features and biological activities.
Sulfonated Benzene Derivatives: Compounds like benzenesulfonic acid sodium salt have similar sulfonation patterns and chemical reactivity.
Uniqueness
3-Hydroxy-4-(sulfooxy)benzenepropanoic Acid Bis-Sodium Salt is unique due to its specific combination of hydroxyl and sulfooxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H8Na2O7S |
---|---|
Molekulargewicht |
306.20 g/mol |
IUPAC-Name |
disodium;3-(3-hydroxy-4-sulfonatooxyphenyl)propanoate |
InChI |
InChI=1S/C9H10O7S.2Na/c10-7-5-6(2-4-9(11)12)1-3-8(7)16-17(13,14)15;;/h1,3,5,10H,2,4H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2 |
InChI-Schlüssel |
MSPJFQCWRQCOPP-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1CCC(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.